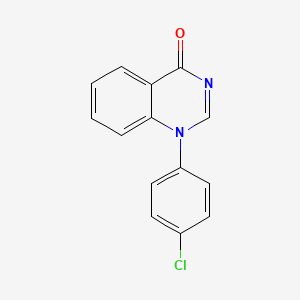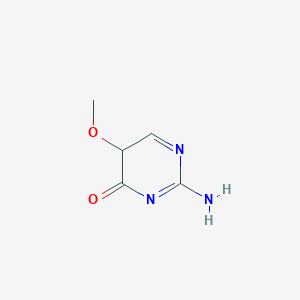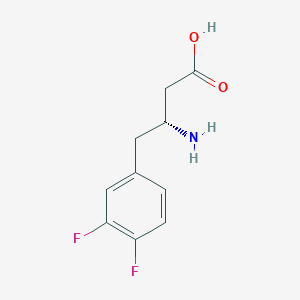![molecular formula C7H11ClO2 B11925760 6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
6-Chloro-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,4-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of lactones of γ-hydroxy carboxylic acids. The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, followed by conversion to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in sufficient quantities for various applications, maintaining high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,4-dioxaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium ethoxide, sodium hydroxide, and dilute mineral acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of spiroketal derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Chloro-1,4-dioxaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the manufacture of polymers, as catalysts, and in other industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate different biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with a different functional group.
1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a different substitution pattern
Uniqueness
6-Chloro-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H11ClO2 |
|---|---|
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
9-chloro-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |
Clave InChI |
FXZZSBYEVGFUBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)OCCO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




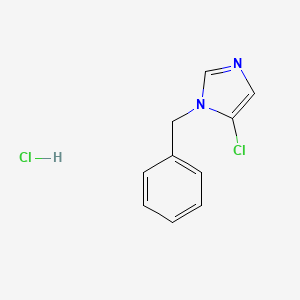

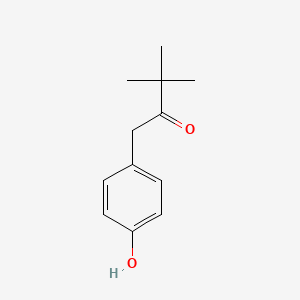

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)
